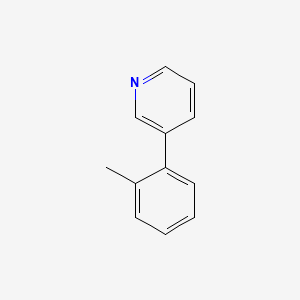

3-(2-Methylphenyl)pyridine

概要

説明

3-(2-Methylphenyl)pyridine is an organic compound with the molecular formula C12H11N It consists of a pyridine ring substituted with a 2-methylphenyl group at the third position

準備方法

Synthetic Routes and Reaction Conditions

3-(2-Methylphenyl)pyridine can be synthesized through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method uses a palladium catalyst to couple a 2-methylphenylboronic acid with a 3-bromopyridine under basic conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to achieve high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processing. This method allows for the superheating of solvents above their boiling points, enabling reactions to occur at elevated temperatures that are not feasible in batch processes . This approach can enhance reaction rates and improve overall efficiency.

化学反応の分析

Types of Reactions

3-(2-Methylphenyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyridine derivatives.

Substitution: Electrophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom. Common reagents include halogens and sulfonyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Pyridine N-oxides.

Reduction: Reduced pyridine derivatives.

Substitution: Halogenated or sulfonylated pyridine derivatives.

科学的研究の応用

3-(2-Methylphenyl)pyridine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.

Industry: In the material science field, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

作用機序

The mechanism of action of 3-(2-Methylphenyl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling .

類似化合物との比較

3-(2-Methylphenyl)pyridine can be compared with other similar compounds, such as:

3-Phenylpyridine: Lacks the methyl group on the phenyl ring, which can affect its chemical reactivity and biological activity.

2-Methyl-3-phenylpyridine: The position of the methyl group is different, leading to variations in steric and electronic effects.

3-(2-Chlorophenyl)pyridine:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.

生物活性

3-(2-Methylphenyl)pyridine, a pyridine derivative, has garnered attention for its potential biological activities. This compound is characterized by a pyridine ring substituted with a 2-methylphenyl group, which may influence its pharmacological properties. Below is a detailed examination of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

This compound has the chemical formula and a molecular weight of 171.22 g/mol. Various synthetic methods have been developed to produce this compound, often involving condensation reactions that yield highly substituted pyridines. For instance, one method involves the reaction of β-(2-pyridyl)enamine with α,β-unsaturated ketones in the presence of catalysts such as FeCl₃ .

1. Anticancer Activity

Research has indicated that compounds related to this compound may exhibit significant anticancer properties. For example, derivatives of pyridine have been shown to induce apoptosis in various cancer cell lines, including MDA-MB-231 and MCF-7 breast cancer cells. In studies, treatment with these compounds resulted in a marked increase in apoptotic cells, suggesting their potential as anticancer agents .

Case Study : A recent study highlighted that specific pyridine derivatives demonstrated cytotoxic effects at concentrations as low as 0.05 µM after 24 hours of treatment. The maximal cytotoxicity was achieved at higher concentrations (25 µM), indicating a dose-dependent response in cancer cell lines .

2. Anti-inflammatory Activity

The anti-inflammatory potential of pyridine derivatives has also been explored. Compounds similar to this compound have shown effectiveness in inhibiting COX-1 and COX-2 enzymes, which are critical targets for anti-inflammatory drugs. In vitro studies revealed that certain derivatives exhibited ED50 values comparable to established anti-inflammatory drugs like indomethacin .

Table 1: Anti-inflammatory Activity Comparison

| Compound | ED50 (μM) | COX-1 Inhibition | COX-2 Inhibition |

|---|---|---|---|

| Indomethacin | 9.17 | Strong | Strong |

| Compound A | 11.60 | Moderate | Strong |

| Compound B | 8.23 | Moderate | Strong |

| Compound C | 9.47 | Weak | Moderate |

3. Antifungal Activity

Some studies have indicated that pyridine derivatives possess antifungal properties as well. For instance, certain compounds were reported to effectively inhibit the growth of Candida species by disrupting hyphal formation and membrane permeability . This suggests that this compound could be further investigated for its antifungal potential.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural characteristics:

- Substituents : The presence of electron-donating groups on the aromatic ring enhances biological activity.

- Pyridine Ring Modifications : Variations in the nitrogen atom's position or the saturation level of the ring can alter efficacy against specific biological targets.

特性

IUPAC Name |

3-(2-methylphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c1-10-5-2-3-7-12(10)11-6-4-8-13-9-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQQGQLBQBGMTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399708 | |

| Record name | 3-(2-methylphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90395-49-6 | |

| Record name | 3-(2-methylphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。